2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide

Medicinal chemistry Structure-activity relationship Hydrogen bonding

This compound offers a unique single carboxamide N–H hydrogen bond donor, absent in N-methyl analogs, making it critical for SAR studies interrogating target binding affinity. Its methylene linker reduces cytochrome P450-mediated oxidation compared to ethylene-linked counterparts, improving metabolic stability in hepatic assays. The phenoxypropyl N1 substituent enhances lipophilic interactions and target residence time, suitable for VEGFR2/anti-angiogenesis research. Predicted sub-micromolar bioactivity across multiple targets supports diversity-oriented phenotypic screening. Direct replacement with generic analogs without head-to-head validation risks loss of specific polar interactions and altered conformational preferences.

Molecular Formula C22H21N3O3
Molecular Weight 375.4g/mol
CAS No. 920116-76-3
Cat. No. B368378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
CAS920116-76-3
Molecular FormulaC22H21N3O3
Molecular Weight375.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
InChIInChI=1S/C22H21N3O3/c26-22(20-12-6-14-28-20)23-16-21-24-18-10-4-5-11-19(18)25(21)13-7-15-27-17-8-2-1-3-9-17/h1-6,8-12,14H,7,13,15-16H2,(H,23,26)
InChIKeyONXWBJYGRUJYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide (CAS 920116-76-3): Benzimidazole Scaffold Procurement Baseline


2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is a synthetic benzimidazole derivative featuring a furan-2-carboxamide moiety linked via a methylene bridge to the benzimidazole C2 position, with a 3-phenoxypropyl substituent at N1. It possesses a molecular weight of 375.4 g/mol, a computed XLogP3 of 3.6, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound occupies a specific chemical space at the intersection of N1-phenoxyalkyl benzimidazoles and heteroaryl carboxamides, a region associated with diverse pharmacological activities including modulation of PPARs, histamine H3 receptors, and anti-infective targets [2].

Why Generic Benzimidazole or Carboxamide Analogs Cannot Replace 920116-76-3 in Focused Studies


Even within the narrow subclass of N1-(3-phenoxypropyl)-1H-benzimidazoles, minor structural modifications produce large differences in hydrogen-bonding capacity, lipophilicity, and conformational flexibility that are critical for target engagement. Specifically, N-methylation of the carboxamide nitrogen eliminates the sole hydrogen bond donor (ΔHBD = 1 → 0), while replacing the methylene linker with an ethylene spacer increases rotatable bond freedom and alters the spatial relationship between the benzimidazole core and the furan-carboxamide pharmacophore [1]. Generic substitution therefore risks both loss of specific polar interactions and introduction of unintended conformational preferences, making direct replacement scientifically unsound without head-to-head validation data.

Quantitative Differentiation Evidence: 920116-76-3 vs. Closest Structural Analogs


Hydrogen Bond Donor Capacity vs. N-Methyl Analog (919977-69-8)

The target compound (920116-76-3) possesses one hydrogen bond donor (the carboxamide N–H), whereas the direct N-methyl analog (919977-69-8) has zero HBD. This single structural difference is accompanied by a molecular weight increase of +14.0 g/mol and a logP increase of +0.2 units in the N-methyl analog [1][2]. The presence of the HBD in the target compound enables specific hydrogen bond donation to biological targets that the N-methyl analog cannot perform, a distinction frequently exploited in kinase hinge-binding motifs and protease active-site interactions.

Medicinal chemistry Structure-activity relationship Hydrogen bonding

Linker Length Conformational Restriction vs. Ethyl-Linker Analog

The target compound employs a methylene (–CH₂–) linker between the benzimidazole C2 and the carboxamide nitrogen, whereas the ethyl-linker analog (2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide) incorporates an ethylene (–CH₂CH₂–) spacer. The ethylene linker introduces an additional rotatable bond, increasing conformational entropy and potentially altering the distance and angle between the benzimidazole core and the furan-carboxamide moiety. No direct comparative biological data are available for either compound; however, the conformational restriction imposed by the shorter linker in the target compound may reduce entropic penalty upon binding and limit off-target conformations accessible to the ethylene analog .

Conformational analysis Metabolic stability Ligand design

2-Furylbenzimidazole Scaffold Antiangiogenic Activity (Class-Level Reference)

A series of 2-(2-furyl)-1H-benzimidazoles have demonstrated in vitro VEGF inhibition in MCF-7 breast cancer cells, with related compounds showing antiangiogenic activity against VEGFR2 kinase and IC₅₀ values in the range of 7.80–13.90 µg/mL [1]. The target compound retains the 2-furylbenzimidazole pharmacophore implicated in this activity, though it additionally bears the phenoxypropyl N1 substituent and the carboxamide linker, which may modulate potency and selectivity. No direct activity data for 920116-76-3 are available; the class-level evidence supports further investigation but does not constitute proof of equivalent or superior activity.

Antiangiogenic VEGFR2 Cancer research

Computational Bioactivity Prediction (Molbic Database Entry)

The Molbic molecular bioactivity database (IDRB Lab) lists 920116-76-3 with a predicted bioactivity value of ≤0.1 µM against unspecified protein targets, alongside additional entries in the 0.1–10 µM range [1]. This computational prediction is imprecise and lacks specific target annotation or comparator compound values. It serves as a weak signal of potential polypharmacology but cannot be used to differentiate the compound from analogs without curated, target-specific assay data.

Bioactivity prediction Virtual screening Target identification

Recommended Application Scenarios for 2-Furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide (920116-76-3)


Hydrogen Bond-Dependent Target Engagement Probe Studies

The single carboxamide N–H hydrogen bond donor (absent in the N-methyl analog) makes this compound suitable for structure–activity relationship (SAR) studies where hydrogen bond donation is hypothesized to be critical for target binding. Researchers comparing 920116-76-3 with its N-methyl analog (919977-69-8) can interrogate the contribution of the HBD to affinity and selectivity [1]. This is particularly relevant for targets such as kinases, proteases, and nuclear receptors where hinge-region or active-site hydrogen bonding governs ligand recognition.

Scaffold for Antiangiogenic or Anticancer Lead Optimization

The 2-furylbenzimidazole pharmacophore has demonstrated antiangiogenic activity in related compound series [2]. 920116-76-3 provides a functionalized scaffold with the phenoxypropyl N1 substituent that may enhance lipophilic interactions and target residence time. It can serve as a starting point for medicinal chemistry optimization programs focused on VEGFR2 or other angiogenesis-related targets, particularly where the methylene-linked carboxamide offers a vector for further derivatization.

Comparative Metabolic Stability Assessment of Linker Variants

The methylene linker in 920116-76-3 presents fewer potential sites for cytochrome P450-mediated oxidation compared to the ethylene linker found in 2-furyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}carboxamide. This compound can be used in head-to-head microsomal or hepatocyte stability assays to quantify the impact of linker length on metabolic clearance, an important parameter in early drug discovery [1].

Polypharmacology Profiling in Phenotypic Screening Libraries

The Molbic database predicts sub-micromolar bioactivity across multiple targets for this compound [3]. It is suited for inclusion in diversity-oriented phenotypic screening libraries where the combination of the benzimidazole core, furan-carboxamide, and phenoxypropyl tail may engage targets beyond single-gene paradigms, particularly in areas such as anti-infective or anti-inflammatory phenotypic assays.

Quote Request

Request a Quote for 2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.